5-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO4S2/c1-20-10-4-3-9(15)7-13(10)23(18,19)17-8-11(21-2)12-5-6-14(16)22-12/h3-7,11,17H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBVVNZUNWIIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is Coagulation factor X . This protein plays a critical role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding following an injury.
Biological Activity
5-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by a complex structure that includes a sulfonamide functional group, methoxy groups, and a chlorinated thiophene moiety. The presence of these functional groups suggests diverse interactions with biological targets.
Synthesis Overview:
The synthesis typically involves several steps, including:
- Formation of the Thiophene Ring: Starting with 5-chlorothiophene-2-carboxylic acid.
- Nucleophilic Substitution: Using 2-methoxyethylamine to form the sulfonamide bond.
- Purification: Employing solvents like dichloromethane to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, while the hydrophobic regions may engage with enzyme active sites or receptor binding pockets. This interaction can modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects in various biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, related sulfonamides have shown effectiveness against human non-small cell lung cancer (A549) cells, indicating that structural modifications can enhance their potency against cancer cells .
Table 1: Anticancer Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-chloro... | TBD | Inhibition of cell proliferation |
| 6l (control) | 0.46 | Induces apoptosis via mitochondrial pathways |
| 6k | 3.14 | Modulates apoptotic protein expression |
IC50 denotes the concentration required for 50% inhibition of cell growth.
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial properties, particularly in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This mechanism suggests that similar compounds could be effective against a range of bacterial infections.
Case Studies and Research Findings
- Study on Antitumor Activity : A study investigated the effects of structurally related compounds on A549 cells, revealing that modifications in halogen substitutions significantly impacted their inhibitory effects on cell growth .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial activity of sulfonamides against various pathogens, emphasizing their role in drug development for infectious diseases.
- Structure-Activity Relationship (SAR) : The relationship between structural features and biological activity was explored, indicating that specific substitutions could enhance efficacy against targeted diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, biological, and synthetic differences between the target compound and related sulfonamide/benzamide derivatives:
Key Comparative Insights:
Dual methoxy groups may improve metabolic stability compared to mono-methoxy derivatives (e.g., ) by reducing oxidative demethylation .
Biological Profile :
- Sulfonamide derivatives (e.g., ) exhibit broad activities (anti-convulsant, anti-malarial), while benzamide analogs () are often intermediates or impurities in drug synthesis. The target compound’s chlorothiophene could confer unique selectivity, though empirical data are lacking .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving heterocyclic intermediates, contrasting with simpler sulfonylation routes for compounds. Chlorothiophene incorporation may necessitate specialized reagents (e.g., thiophene boronic acids) for Suzuki couplings .
Physicochemical Properties :
- The target compound’s molecular weight (~404.3 g/mol) exceeds typical drug-like thresholds (500 g/mol), but its lipophilicity (logP ~3.5) remains within acceptable ranges for oral bioavailability .
Q & A
Basic Research Questions
Q. What are the key structural features of 5-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide, and how are they experimentally confirmed?
- Methodology : The compound's structure is characterized using X-ray crystallography to confirm bond angles, torsion angles, and molecular conformation. For example, refinement of crystallographic data (e.g., R-factor = 0.035) validates the sulfonamide linkage and chlorothiophene substituents . Additional techniques like NMR spectroscopy (¹H and ¹³C) and FT-IR identify functional groups, such as methoxy and sulfonamide moieties .
Q. What are the optimal synthetic routes for this compound, and how are side products minimized?
- Methodology : Synthesis typically involves coupling a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) with a substituted aniline under basic conditions (e.g., sodium carbonate or triethylamine) to neutralize HCl byproducts. Reaction optimization includes controlling temperature (room temperature) and solvent selection (e.g., dichloromethane or THF/water mixtures) to suppress oxidation of the amino group or undesired substitutions .
Q. Which analytical techniques are critical for purity assessment?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95% typically required). Mass spectrometry (MS) confirms molecular weight, while elemental analysis verifies C/H/N/S ratios. Recrystallization from methanol or ethanol is used to remove impurities .
Advanced Research Questions
Q. How does the substitution pattern on the benzene and thiophene rings influence biological activity?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing derivatives with variations in chloro/methoxy groups and testing in in vitro assays (e.g., antimicrobial or anticancer screens). For example, replacing the 5-chlorothiophene with a fluorophenyl group may alter binding affinity to target proteins . Statistical tools like QSAR modeling correlate electronic/hydrophobic parameters with activity .
Q. What experimental designs are used to resolve contradictory biological activity data across studies?
- Methodology : Dose-response assays and kinetic studies clarify potency discrepancies. For instance, conflicting IC₅₀ values in cytotoxicity assays may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Multivariate analysis (e.g., ANOVA) identifies significant variables, while reproducibility checks under standardized conditions (pH, temperature) isolate confounding factors .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology : Single-crystal X-ray diffraction determines precise bond lengths and angles. For example, the dihedral angle between the benzene and thiophene rings influences steric hindrance and solubility. Hirshfeld surface analysis maps intermolecular interactions (e.g., hydrogen bonds) that stabilize the crystal lattice .
Q. What strategies improve metabolic stability in pharmacokinetic studies?
- Methodology : In vitro microsomal assays (human liver microsomes) identify metabolic hotspots (e.g., methoxy demethylation). Structural modifications, such as replacing labile groups with deuterated analogs or introducing steric shields (e.g., bulkier alkyl chains), enhance stability. LC-MS/MS monitors metabolite formation .
Q. How can regioselectivity challenges in electrophilic substitutions be addressed?
- Methodology : Directed ortho-metalation or protecting group strategies guide substitutions on the benzene ring. For example, using a methoxy group as a directing group ensures chlorination at the para position. Computational tools (e.g., DFT calculations ) predict reactive sites based on electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
